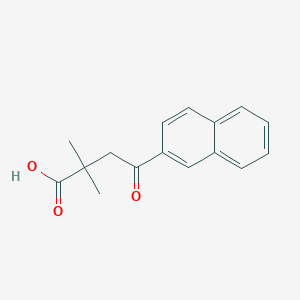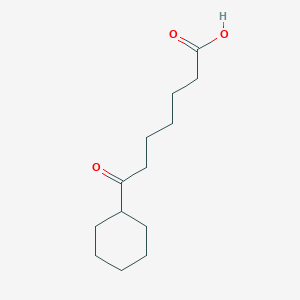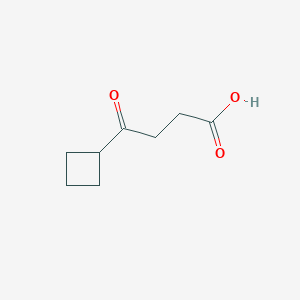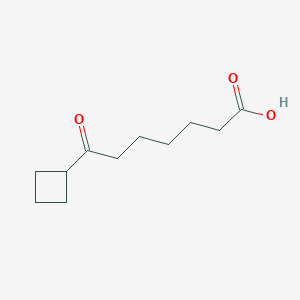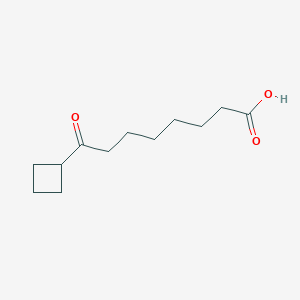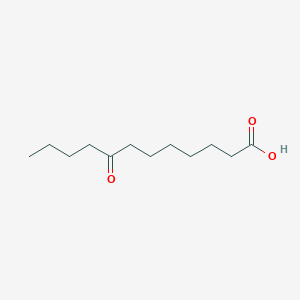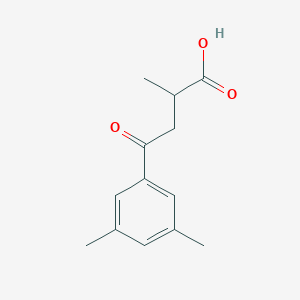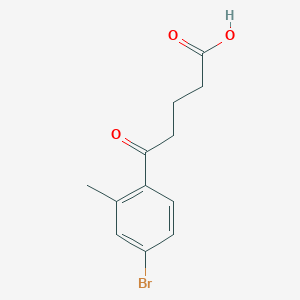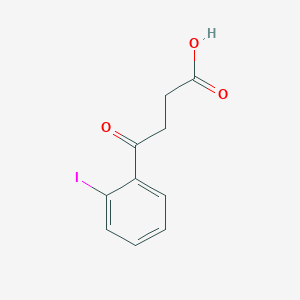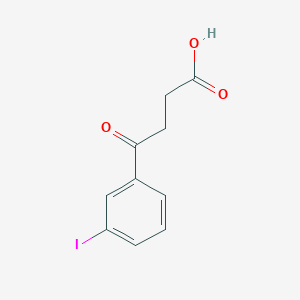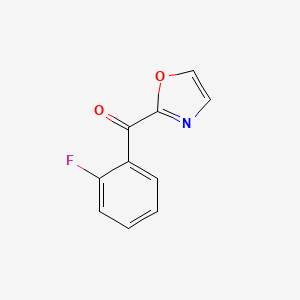
2-(2-Fluorobenzoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazole-based molecules, including 2-(2-Fluorobenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 2-(2-Fluorobenzoyl)oxazole consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The molecular formula is C10H6FNO2, and the molecular weight is 191.16 g/mol .Chemical Reactions Analysis
Oxazole compounds, including 2-(2-Fluorobenzoyl)oxazole, are known for their diverse chemical reactions . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Oxazole derivatives have shown significant antimicrobial activity. For instance, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli .
Anticancer Activity
Oxazole derivatives have also been studied for their anticancer properties. They have shown promising results in inhibiting the growth of cancer cells .
Antitubercular Activity
Some oxazole derivatives have demonstrated antitubercular activity, making them potential candidates for the development of new antitubercular drugs .
Anti-Inflammatory Activity
Oxazole derivatives have been found to possess anti-inflammatory properties. This makes them useful in the treatment of conditions characterized by inflammation .
Antidiabetic Activity
Certain oxazole derivatives have shown antidiabetic activity, suggesting their potential use in the management of diabetes .
Antiobesity Activity
Some oxazole derivatives have demonstrated antiobesity activity, indicating their potential use in the treatment of obesity .
Antioxidant Activity
Oxazole derivatives have also been studied for their antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Synthesis of New Chemical Entities
Oxazole derivatives are used as intermediates for the synthesis of new chemical entities in medicinal chemistry . This makes them valuable tools in the discovery and development of new drugs.
Direcciones Futuras
The synthesis and study of oxazole-based molecules, including 2-(2-Fluorobenzoyl)oxazole, continue to be a significant area of research . These compounds have potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. Future research may focus on exploring these applications further and developing new synthesis methods .
Propiedades
IUPAC Name |
(2-fluorophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGBJMKDDQBZGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CO2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642073 |
Source


|
| Record name | (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorobenzoyl)oxazole | |
CAS RN |
898759-67-6 |
Source


|
| Record name | (2-Fluorophenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

